AZD 5582 dihydrochloride

IAP inhibitor target engagement XIAP

AZD 5582 dihydrochloride is a uniquely balanced dimeric Smac mimetic, potently inhibiting cIAP1, cIAP2, and XIAP (IC50 = 15, 21, 15 nM). Unlike monovalent agents (e.g., LCL161) that poorly inhibit XIAP, or second-generation compounds (e.g., Birinapant) with reduced cIAP2/XIAP affinity, AZD 5582’s bivalent AVPI design enables simultaneous blockade of all three IAPs, driving robust caspase-mediated apoptosis. It induces tumor regression in MDA-MB-231 xenografts at 3.0 mg/kg i.v. and sensitizes cancer cells to TRAIL and carfilzomib. Its 100 mM aqueous solubility ensures straightforward IV formulation. Ideal for in vivo oncology models, combination therapy studies, and fundamental IAP pathway research.

Molecular Formula C58H78N8O8.2HCl
Molecular Weight 1088.21
Cat. No. B1191917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD 5582 dihydrochloride
Synonyms3,3/'-[2,4-Hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-L-prolinamide
Molecular FormulaC58H78N8O8.2HCl
Molecular Weight1088.21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZD 5582 dihydrochloride: Dimeric Smac Mimetic IAP Antagonist for Apoptosis Research


AZD 5582 dihydrochloride is a synthetic, dimeric Smac (Second mitochondria-derived activator of caspases) mimetic that functions as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs) [1]. As a bivalent AVPI motif-based compound, it is designed to simultaneously bind to the Baculovirus IAP Repeat 3 (BIR3) domains of key IAP family members—cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP)—with high affinity, promoting cIAP degradation and enabling caspase-mediated apoptosis [1]. This compound was nominated as a clinical candidate for oncology research following extensive in vitro and in vivo characterization .

Why AZD 5582 dihydrochloride Cannot Be Substituted with Other IAP Antagonists


Generic substitution among IAP antagonists is scientifically invalid due to substantial differences in IAP family binding profiles, which dictate distinct downstream biological outcomes. Monovalent or less optimized bivalent Smac mimetics, such as LCL161, exhibit high affinity for cIAP1/2 but poor inhibitory activity against XIAP, limiting their efficacy in contexts where XIAP-mediated caspase suppression is a primary resistance mechanism [1]. Conversely, second-generation compounds like Birinapant (TL32711) were specifically engineered for improved tolerability by reducing affinity for cIAP2 and XIAP, thereby trading off the ability to potently inhibit XIAP-dependent signaling [2]. AZD 5582's unique profile as a dimeric compound with balanced, high potency for cIAP1, cIAP2, and XIAP enables simultaneous inhibition of all three targets, a feature not shared by these alternative agents and critical for specific experimental outcomes [1].

Quantitative Evidence for Selecting AZD 5582 dihydrochloride Over Alternative IAP Inhibitors


Comparative Binding Affinity and Target Engagement Profile of AZD 5582 vs. LCL161

AZD 5582 exhibits a balanced and potent binding profile across the three key IAPs, a critical differentiator from the comparator LCL161. While LCL161 demonstrates high affinity for cIAP1 and cIAP2, it has significantly inferior inhibiting activity against XIAP [1]. In contrast, AZD 5582 binds to the BIR3 domains of cIAP1, cIAP2, and XIAP with IC50 values of 15 nM, 21 nM, and 15 nM, respectively, enabling simultaneous inhibition of XIAP and cIAP1/2 [1]. The EC50 for XIAP binding for AZD 5582 is reported as 15 nM [1].

IAP inhibitor target engagement XIAP cIAP multiple myeloma

In Vivo Antitumor Efficacy of AZD 5582 in Breast Cancer Xenograft Models

In a preclinical in vivo model, AZD 5582 demonstrates substantial antitumor activity, a key differentiator from compounds that may show in vitro potency but fail to achieve significant tumor regression in vivo. Administration of AZD 5582 to MDA-MB-231 breast cancer xenograft-bearing mice resulted in tumor regression following two weekly intravenous doses of 3.0 mg/kg [1]. Pharmacodynamic analysis confirmed target engagement, showing cIAP1 degradation and caspase-3 cleavage within the treated tumors [1].

in vivo efficacy xenograft tumor regression breast cancer pharmacodynamics

Synergistic Sensitization to TRAIL-Induced Apoptosis in Hematologic Malignancies

AZD 5582 potently sensitizes cancer cells to death receptor (DR)-mediated apoptosis, a key functional attribute that differentiates it from agents that may not effectively modulate the extrinsic apoptotic pathway. In primary chronic lymphocytic leukemia (CLL) cells, AZD 5582 alone at nanomolar concentrations produced little direct cytotoxicity but significantly enhanced apoptosis induced by the DR agonist TRAIL [1]. This sensitization was effective even in cells with adverse prognostic features like TP53 deletion [1].

TRAIL apoptosis sensitization CLL drug combination death receptor

Aqueous Solubility Advantage of AZD 5582 Dihydrochloride Salt Form

The dihydrochloride salt form of AZD 5582 offers a distinct practical advantage for in vivo and in vitro studies by providing high aqueous solubility. AZD 5582 dihydrochloride is soluble to 100 mM in water and to 100 mM in DMSO, with a molecular weight of 1088.21 g/mol and purity ≥97% . This high aqueous solubility facilitates the preparation of dosing solutions for intravenous administration in animal models, such as the xenograft studies that demonstrated tumor regression [1].

solubility formulation in vivo dosing dihydrochloride salt bioavailability

Primary Research Applications for AZD 5582 Dihydrochloride Based on Evidenced Differentiation


Preclinical In Vivo Oncology Studies Requiring IAP Inhibition and Tumor Regression

AZD 5582 dihydrochloride is optimally suited for in vivo xenograft or syngeneic tumor models where the goal is to demonstrate tumor regression through pharmacological IAP antagonism. Its validated in vivo activity in the MDA-MB-231 breast cancer model, where it induced substantial tumor regression and target engagement at a defined dose (3.0 mg/kg, i.v., twice weekly), provides a reliable benchmark for experimental design [1]. The compound's high aqueous solubility (100 mM in water) facilitates straightforward intravenous formulation, ensuring consistent systemic exposure .

Investigating XIAP-Dependent Apoptosis Resistance in Multiple Myeloma and Other Cancers

This compound is a critical tool for researchers studying cancers where XIAP overexpression or activity is a primary mechanism of apoptosis evasion. Unlike alternatives such as LCL161 that exhibit poor XIAP inhibition, AZD 5582 potently binds to XIAP (IC50 = 15 nM), enabling simultaneous inhibition of cIAP1/2 and XIAP [1]. This unique profile allows for the study of tumor cell lines, such as MM1S, RPMI8226, and U266, that are sensitive to dual IAP inhibition, and for the exploration of synthetic lethal interactions where XIAP plays a key role [1].

Combination Therapy Studies with Death Receptor Agonists or Chemotherapy

AZD 5582 is a premier choice for combination therapy research aimed at sensitizing cancer cells to extrinsic apoptotic stimuli. The compound has demonstrated robust sensitization to TRAIL-induced apoptosis in primary CLL cells, including those with TP53 deletion, while showing minimal direct cytotoxicity as a single agent [1]. Furthermore, evidence suggests it can be combined with chemotherapeutic agents like carfilzomib in multiple myeloma models to achieve synergistic anti-proliferative effects . This makes it ideal for pre-clinical studies evaluating rational drug combinations.

Mechanistic Studies of IAP Biology and Smac Mimetic Pharmacology

As a well-characterized, dimeric Smac mimetic with published crystal structures and detailed SAR (Structure-Activity Relationship) data, AZD 5582 serves as a benchmark compound for fundamental research into IAP protein function and the pharmacology of Smac mimetics [1]. Its ability to cause rapid cIAP1 degradation and caspase-3 cleavage provides a clear pharmacodynamic readout for target engagement in both in vitro and in vivo systems, facilitating detailed mechanistic studies of apoptosis regulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD 5582 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.